

Synthesis and Characterization of 3-Piperidinopropiophenone Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *3-Piperidinopropiophenone hydrochloride*

Cat. No.: *B113696*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **3-Piperidinopropiophenone hydrochloride** (CAS RN: 886-06-6), a valuable intermediate in pharmaceutical synthesis. The document details the synthetic protocol via the Mannich reaction and outlines the analytical methods for its characterization, supported by spectral data.

Introduction

3-Piperidinopropiophenone hydrochloride is a beta-amino ketone that serves as a key precursor in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring a propiophenone core and a piperidine moiety, makes it a versatile building block. The hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in subsequent reaction steps. This guide presents a detailed methodology for its preparation and comprehensive characterization data to ensure identity and purity.

Synthesis

The synthesis of **3-piperidinopropiophenone hydrochloride** is primarily achieved through the Mannich reaction. This well-established three-component condensation reaction involves an

active hydrogen compound (acetophenone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (piperidine).[1][2]

Reaction Scheme

The overall reaction is as follows:

Acetophenone + Formaldehyde + Piperidine → 3-Piperidinopropiophenone → **3-Piperidinopropiophenone Hydrochloride**

Experimental Protocol

Materials:

- Acetophenone
- Paraformaldehyde
- Piperidine hydrochloride
- Ethanol (95%)
- Concentrated Hydrochloric Acid
- Acetone
- Diethyl ether

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine acetophenone, piperidine hydrochloride, and paraformaldehyde in equimolar amounts.
- **Solvent and Catalyst:** Add 95% ethanol to the flask to serve as the reaction solvent. Add a catalytic amount of concentrated hydrochloric acid.
- **Reflux:** Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored using thin-layer chromatography (TLC).

- **Workup:** After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
- **Crystallization:** Slowly add acetone to the cooled reaction mixture to induce crystallization of the product. The mixture may be further cooled in an ice bath to maximize crystal formation.
- **Isolation:** Collect the crystalline product by vacuum filtration and wash the crystals with cold acetone and then diethyl ether to remove any unreacted starting materials and byproducts.
- **Drying:** Dry the purified **3-piperidinopropiophenone hydrochloride** crystals in a vacuum oven.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized **3-piperidinopropiophenone hydrochloride**. The following are the key analytical techniques and expected results.

Physical Properties

Property	Value
Appearance	White to off-white crystalline solid
Molecular Formula	C ₁₄ H ₂₀ ClNO
Molecular Weight	253.77 g/mol [2]
Melting Point	185-190 °C[3]
Solubility	Slightly soluble in water and methanol[3]

Spectroscopic Data

- **¹H NMR:** The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.
- **¹³C NMR:** The carbon NMR spectrum indicates the number and types of carbon atoms present.

Note: Specific chemical shift and coupling constant data from experimental results should be tabulated here upon acquisition.

The IR spectrum is used to identify the functional groups present in the molecule.

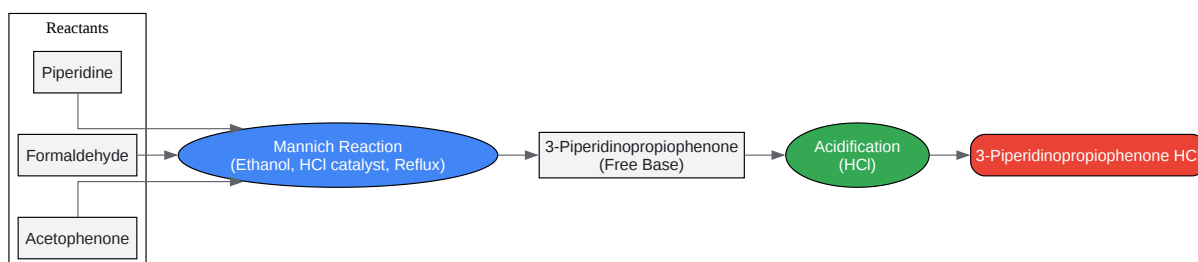
Wavenumber (cm ⁻¹)	Assignment
~3050	Aromatic C-H stretch
~2930	Aliphatic C-H stretch
~1680	C=O (ketone) stretch
~1590, 1450	C=C (aromatic) stretch
~1100	C-N stretch

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

- Expected Molecular Ion (M⁺): m/z = 217.15 (for the free base, C₁₄H₁₉NO)
- Expected [M+H]⁺: m/z = 218.16

Visualizations

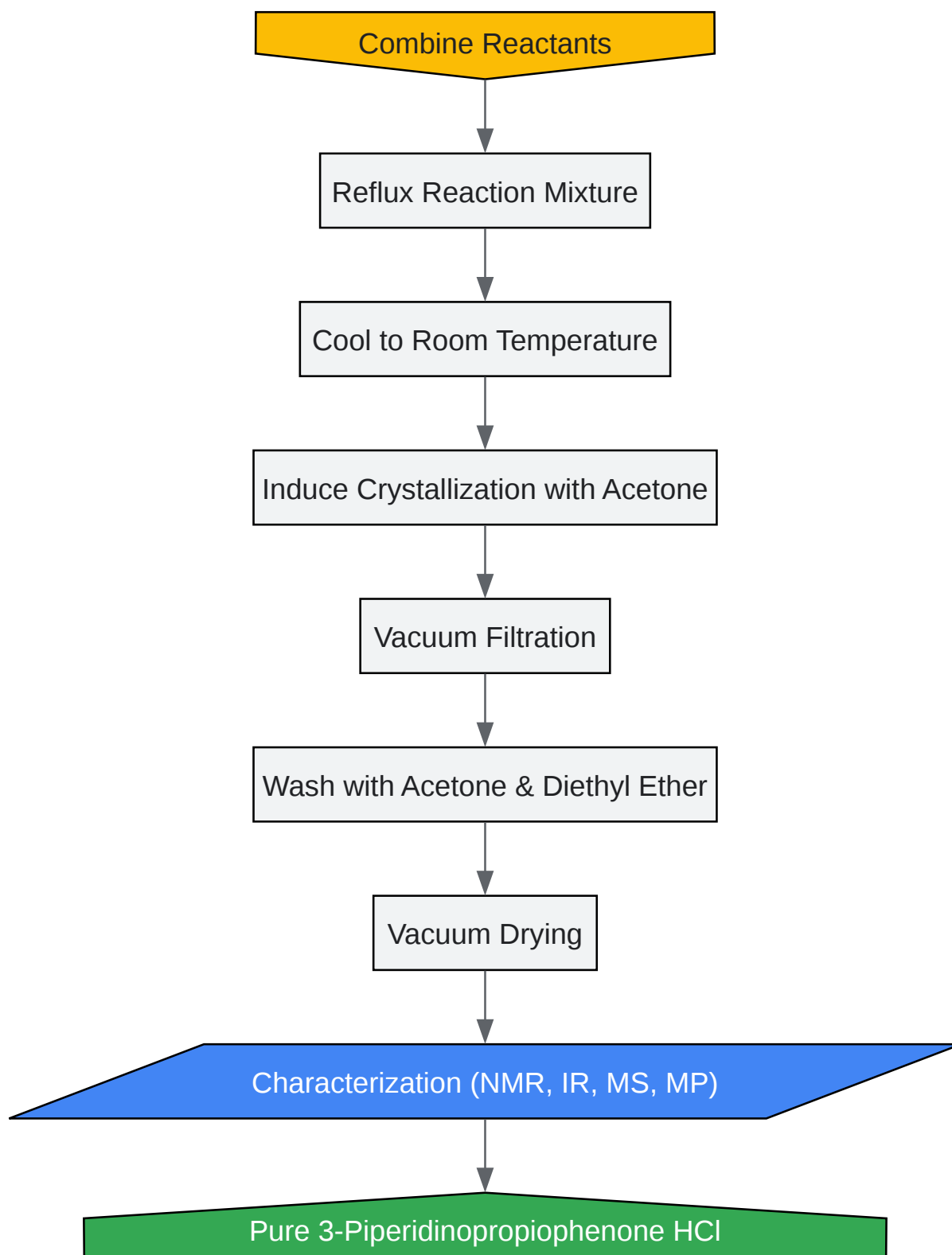
Synthesis Pathway



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Caption: Synthesis pathway of 3-Piperidinopropiophenone HCl.

Experimental Workflow



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Caption: Experimental workflow for synthesis and purification.

Safety Information

3-Piperidinopropiophenone hydrochloride is harmful if swallowed and causes skin and eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This technical guide provides a detailed protocol for the synthesis of **3-piperidinopropiophenone hydrochloride** via the Mannich reaction and outlines the necessary characterization techniques to ensure its identity and purity. The provided data and workflows serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

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